molecular formula C11H13NO2 B8749185 1-(6-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone CAS No. 59839-29-1

1-(6-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone

Cat. No. B8749185
CAS RN: 59839-29-1
M. Wt: 191.23 g/mol
InChI Key: KXTIMMJONYFHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

59839-29-1

Product Name

1-(6-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(6-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C11H13NO2/c1-8(13)12-5-4-9-6-11(14)3-2-10(9)7-12/h2-3,6,14H,4-5,7H2,1H3

InChI Key

KXTIMMJONYFHCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=CC(=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 57.6 g of 1,2,3,4-tetrahydro-6-hydroxy-isoquinoline-hydrobromide, 22.6 g of anhydrous sodium acetate, and 76.6 g of acetic acid anhydride in 300 ml of methylene chloride is held at the boiling point for one hour under reflux. 300 ml of water are added thereto, the organic phase is separated, and the aqueous phase is extracted several times with methylene chloride. After evaporation of the methylene chloride extract, the residue is dissolved in dilute sodium hydroxide, stirred for 30 minutes on a boiling water bath, and the reaction product is precipitated by the introduction of carbon dioxide. The filtered substance is recrystallized from ethanol. 43.5 g of 2-acetyl-1,2,3,4-tetrahydro-6-hydroxy-isoquinoline are obtained. m.p. = 135° - 136° C. (ethanol - diisopropyl ether).
Quantity
57.6 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
76.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

5.0 g of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline are converted into the bisacetyl compound using acetic anhydride or acetyl chloride/triethylamine, and, without purification, this compound is heated under reflux for 6 hours with 10 ml of diethylamine in 50 ml of ethanol. The mixture is evaporated in vacuo in a rotary evaporator, and the residue is chromatographed on silica gel using ethyl acetate/methanol in the ratio 9:1. A yellow oil which crystallizes on trituration with diethyl ether is obtained. Yield: 5.2 g (78% of theory), melting point: 129°-130°.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
bisacetyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
acetyl chloride triethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.